Product packaging for Ozagrel(Cat. No.:CAS No. 82571-53-7)

Ozagrel

カタログ番号: B000471
CAS番号: 82571-53-7
分子量: 228.25 g/mol
InChIキー: SHZKQBHERIJWAO-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ozagrel (sodium this compound), also referred to as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is a potent, selective, and first commercially available inhibitor of thromboxane A2 (TXA2) synthase . Its primary mechanism of action is the inhibition of thromboxane A2, a potent vasoconstrictor and powerful inducer of platelet aggregation . By blocking the production of TXA2, this compound exerts antiplatelet aggregation and vasodilatory effects, making it a critical compound for studying cardiovascular and cerebrovascular pathophysiology . Research on this compound has extensively focused on its application in models of acute ischemic stroke, where it has been shown to improve neurological impairment by reducing the volume of brain damage and improving cerebral blood flow through the inhibition of platelet aggregation in vasospastic arteries . Beyond stroke, its investigational uses have extended to areas such as cerebral vasospasm, asthma, and diabetic nephropathies, highlighting its broad research utility . This small molecule provides scientists with a targeted tool to dissect the thromboxane A2 pathway and develop novel therapeutic strategies. The product is supplied for laboratory research applications. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B000471 Ozagrel CAS No. 82571-53-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048547
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82571-53-7
Record name Ozagrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Ozagrel Action

Molecular Inhibition of Thromboxane (B8750289) A2 Synthase

Ozagrel functions by directly inhibiting thromboxane A2 synthase, an enzyme crucial for the biosynthesis of thromboxane A2 from prostaglandin (B15479496) H2 (PGH2) nih.govnih.govfishersci.cafishersci.fiselleckchem.comnih.gov. This inhibition is highly specific, preventing the conversion of prostaglandin endoperoxides into the potent vasoconstrictor and platelet aggregator, TXA2 nih.govnih.gov.

This compound demonstrates high selectivity for thromboxane A2 synthase. Research indicates that this compound (also known as OKY-046) effectively inhibits TXA2 synthase without significantly affecting other enzymes involved in the arachidonic acid cascade, such as fatty acid cyclooxygenase, 5-lipoxygenase, prostacyclin (PGI2) synthase, and PGE2 isomerase lipidmaps.org. This selectivity is a key aspect of its pharmacological profile, minimizing off-target effects that might arise from broader inhibition of eicosanoid synthesis. The inhibitory potency of this compound for thromboxane A2 synthase has been quantified. For rabbit platelet thromboxane A2 synthase, this compound exhibits an IC50 value of 11 nM selleckchem.comselleckchem.comchemsrc.com. For human platelet aggregation, this compound hydrochloride has an IC50 of 53.12 μM medchemexpress.comfda.govnih.govlipidmaps.org. The interaction is further characterized by a possible cation-π interaction between the iron atom of the heme group of thromboxane synthase and the basic nitrogen atom of the imidazolyl group of this compound nih.gov.

Table 1: Inhibitory Concentrations (IC50) of this compound on Thromboxane A2 Synthase

Target Enzyme/EffectSpeciesIC50 ValueReference
Thromboxane A2 Synthase InhibitionRabbit11 nM selleckchem.comselleckchem.comchemsrc.com
Human Platelet AggregationHuman53.12 µM medchemexpress.comfda.govnih.govlipidmaps.org
Thromboxane Synthase InhibitionRabbit56.0 ng/mL nih.gov

The inhibitory efficacy of this compound on thromboxane A2 synthase can vary across different species. Studies have indicated that the inhibition of TXA2 synthase by this compound is more effective on human and rabbit enzymes compared to those from other species lipidmaps.org. Animal studies have demonstrated this compound's effects in various models, including guinea pigs, rats, mice, and cats lipidmaps.orgselleckchem.comchemsrc.com. For instance, in guinea pigs, this compound prevents oleic acid-induced thromboxane A2 generation selleckchem.com and inhibits leukotriene-, platelet-activating factor-, and antigen-induced bronchoconstriction lipidmaps.org. In rats, this compound decreases the area and volume of cortical infarction after ischemia-reperfusion and suppresses neurological deficits in microthrombosis models selleckchem.comchemsrc.com. It also improves reduced spontaneous locomotor activity in conscious cerebral ischemia-reperfusion mouse models selleckchem.comchemsrc.com. In cats, this compound recovers the post-ischemic decrease in cortical PO2 after middle cerebral artery occlusion-reperfusion selleckchem.comchemsrc.com. Furthermore, this compound has been shown to inhibit spasms of the basilar artery and reduce decreases in regional cerebral blood flow in dogs lipidmaps.org.

Downstream Pharmacological Cascade Modulations

Beyond the direct inhibition of thromboxane A2 synthase, this compound exerts significant downstream modulatory effects on related prostaglandins.

By selectively inhibiting thromboxane A2 synthase, this compound directly curtails the synthesis of thromboxane A2 from its precursor, prostaglandin H2 (PGH2) nih.govnih.govfishersci.cafishersci.fiselleckchem.comnih.govwikiwand.com. This reduction in TXA2 levels leads to a decrease in potent vasoconstriction and platelet aggregation, thereby maintaining normal blood flow and preventing pathological clot formation nih.govfishersci.cafishersci.finih.govwikiwand.com. The stable metabolite of TXA2, thromboxane B2 (TXB2), is often measured to assess the inhibition of TXA2 production nih.govfoodb.ca. This compound's action effectively diminishes these prothrombotic and vasoconstrictive properties, contributing to its antithrombotic benefits selleckchem.comnih.gov.

A critical downstream effect of this compound's action is the enhancement of prostacyclin (PGI2) synthesis. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, acting antagonistically to TXA2 fishersci.ca. This compound facilitates the generation of prostacyclin, contributing to a more balanced hemostatic environment fishersci.cawikiwand.com. The stable metabolite of prostacyclin, 6-keto-prostaglandin F1α (6-keto-PGF1α), is typically measured to quantify the increase in PGI2 production selleckchem.comwikiwand.comfoodb.ca. This increase in PGI2 levels, alongside the reduction in TXA2, helps to improve cerebral blood flow and mitigate vasospasms fishersci.cawikiwand.com.

Antiplatelet Aggregation Mechanisms

This compound functions as a potent antiplatelet agent by selectively inhibiting the enzyme thromboxane A2 synthase hmdb.caguidetopharmacology.orglipidmaps.org. Thromboxane A2 (TXA2) is a highly prothrombotic eicosanoid produced by activated platelets, serving as a powerful stimulator of platelet activation and aggregation wikiwand.comwikipedia.orglipidmaps.org. The inhibition of TXA2 synthesis by this compound leads to a reduction in the circulating levels of TXA2, thereby decreasing platelet aggregation and preventing thrombus formation wikiwand.comwikipedia.orgfishersci.ca. This mechanism is crucial in mitigating the risk of ischemic events, such as strokes and heart attacks, where blood clots can obstruct blood flow to vital organs wikiwand.com.

Research findings highlight this compound's inhibitory potency on human platelet aggregation.

CompoundTargetIC50 (µM)
This compoundHuman platelet aggregation53.12 hmdb.calipidmaps.org
This compoundThromboxane A2 synthetase0.004 (4 nM) nih.gov

Vasodilatory Mechanisms

Beyond its antiplatelet effects, this compound also exerts vasodilatory actions nih.govabcam.cn. Thromboxane A2 is a potent vasoconstrictor wikiwand.comwikipedia.orglipidmaps.org. By inhibiting the synthesis of TXA2, this compound effectively reduces its vasoconstrictive influence on blood vessels wikiwand.comwikipedia.org. This leads to vasodilation, promoting improved local perfusion in tissues, enhancing blood circulation, and contributing to a reduction in blood pressure wikipedia.orgnih.govabcam.cn. This dual action of reducing platelet aggregation and inducing vasodilation contributes to this compound's role in improving microcirculation and alleviating hypercoagulable states wikipedia.org.

Interactions with Other Cellular Pathways and Targets

This compound's influence extends to broader cellular pathways, particularly those involving key regulatory enzymes and proteins, underscoring its multifaceted pharmacological profile.

Exploration of Mitogen-Activated Protein Kinase 14 (MAPK14) as a Research Target

Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 alpha MAPK, is a critical component of cellular signaling cascades, playing a significant role in responses to various extracellular stimuli, including proinflammatory cytokines and physical stress guidetopharmacology.orgfigshare.com. MAPK14 is known to phosphorylate a wide array of proteins, influencing processes from gene expression to cell cycle regulation and stress responses guidetopharmacology.orgfigshare.com.

In the context of research, MAPK14 has been identified as a target associated with detailed drug and target data for compounds like this compound, suggesting ongoing investigation into potential interactions or modulatory effects nih.gov. For instance, the activity of Protein O-Glc-N-acylation catalyzed by O-GlcNAc transferase (OGT) is regulated by MAPK14, and their interaction intensifies upon MAPK14 activation, particularly under glucose deprivation conditions guidetopharmacology.orgnih.govwikipedia.org. This interaction may influence OGT activity by facilitating its recruitment to specific targets, such as neurofilament H, thereby stimulating its O-Glc-N-acylation guidetopharmacology.orgnih.govwikipedia.org. Furthermore, research has indicated that MAPK14 overexpression can be a transcriptomic feature in conditions like polycythemia vera, correlating with adverse clinical outcomes, including thrombosis. This highlights MAPK14 as an important research target in understanding and potentially treating various diseases guidetopharmacology.org.

Influence on Arachidonic Acid Cascade Enzymes Beyond Thromboxane A2 Synthase

The arachidonic acid cascade is a complex enzymatic pathway that leads to the production of various biologically active lipid mediators, collectively known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These mediators play diverse roles in physiological and pathophysiological processes, such as inflammation, pain, and vascular tone.

This compound's primary and well-established mechanism of action is the selective inhibition of thromboxane A2 synthase, which prevents the conversion of prostaglandin H2 into thromboxane A2 wikiwand.comguidetopharmacology.orgwikipedia.orgfishersci.ca. While this compound specifically targets this enzyme, it is important to note that the arachidonic acid cascade involves other key enzymes beyond thromboxane A2 synthase. These include cyclooxygenases (COX-1 and COX-2), which initiate the synthesis of prostanoids, and lipoxygenases (e.g., 5-lipoxygenase), which are responsible for leukotriene synthesis.

Although this compound's direct inhibitory influence is focused on TXA2 synthase, the broader arachidonic acid cascade can still produce other active metabolites. For instance, F2-isoprostanes, which are non-enzymatic products of arachidonic acid formed in the presence of reactive oxygen species, can act as alternative ligands for thromboxane A2 receptors, even when thromboxane A2 synthesis is inhibited. This indicates the intricate nature of the arachidonic acid pathway and the presence of compensatory or alternative signaling routes that can maintain biological activity despite the inhibition of a specific enzyme like TXA2 synthase. Therefore, this compound modulates the balance of eicosanoids by reducing TXA2 production, but the entire cascade involves numerous other enzymes and products, contributing to a complex regulatory network.

Preclinical Pharmacological and Biological Effects of Ozagrel

Antithrombotic and Antiplatelet Efficacy in In Vitro and Ex Vivo Models

Ozagrel's efficacy as an antithrombotic and antiplatelet agent has been substantiated through a variety of in vitro and ex vivo studies. These investigations have focused on its ability to modulate platelet function and inhibit the formation of thrombi, key events in the pathophysiology of thrombotic diseases.

Platelet Function Modulation Studies

This compound has demonstrated significant inhibitory effects on platelet aggregation, primarily through its targeted inhibition of TXA2 synthase. In ex vivo studies using rat models, orally administered this compound dose-dependently inhibited platelet aggregation induced by arachidonic acid. nih.gov The oral ID50 value for this inhibition was determined to be 0.92 mg/kg. nih.gov Furthermore, in vitro studies have established an IC50 value of 52.46 ± 3.29 μM for this compound against arachidonic acid-induced platelet aggregation. nih.gov However, its inhibitory effect on ADP-induced platelet aggregation was observed to be significantly less potent, with an IC50 value greater than 1,000 μM. nih.gov This highlights the selectivity of this compound's action on the thromboxane (B8750289) pathway.

ParameterModel SystemAgonistResultReference
Inhibition of Platelet Aggregation (ID50)Ex vivo (Rat)Arachidonic Acid0.92 mg/kg (p.o.) nih.gov
Inhibition of Platelet Aggregation (IC50)In vitroArachidonic Acid (1 μM)52.46 ± 3.29 μM nih.gov
Inhibition of Platelet Aggregation (IC50)In vitroADP (10 μM)>1,000 μM nih.gov

Thrombus Formation Inhibition Assays

The antiplatelet effects of this compound translate into a notable ability to inhibit thrombus formation. In a rat model of femoral vein platelet-rich thrombosis induced by endothelial injury, orally administered this compound demonstrated a dose-dependent inhibitory effect with an ID50 value of 13.7 mg/kg. nih.gov Intravenous administration of this compound in the same model showed a therapeutic effect on thrombosis with an ED50 value of 0.066 mg/kg. nih.gov In a photochemically induced middle cerebral artery (MCA) thrombosis model in rats, oral administration of this compound at a dose of 10 mg/kg also showed an inhibitory effect on thrombus formation. nih.gov

Model SystemMethod of InductionParameterResultReference
Rat Femoral Vein ThrombosisEndothelial InjuryID50 (oral)13.7 mg/kg nih.gov
Rat Femoral Vein ThrombosisEndothelial InjuryED50 (intravenous)0.066 mg/kg nih.gov
Rat Middle Cerebral Artery ThrombosisPhotochemicalInhibitionEffective at 10 mg/kg (p.o.) nih.gov

Neurovascular Protective Effects in Ischemic Models

Beyond its direct antithrombotic actions, preclinical studies have revealed this compound's significant neurovascular protective effects in various models of cerebral ischemia. These protective actions are attributed to its ability to reduce the extent of brain damage, improve neurological function, and maintain cerebral perfusion.

Reduction of Cerebral Infarct Volume

In animal models of ischemic stroke, this compound has been shown to effectively reduce the volume of cerebral infarction. In a rat model of middle cerebral artery occlusion (MCAO) with reperfusion, this compound administered at a dose of 3 mg/kg resulted in a decrease in both the area and volume of cortical infarction. nih.gov Similarly, in a photochemically induced thrombotic cerebral infarction model in rats, this compound treatment led to a significantly smaller infarct volume compared to the vehicle-treated group. nih.gov Another study utilizing a rat MCA thrombosis model also reported that this compound significantly reduced the infarct size. nih.gov

Animal ModelIschemia ModelKey FindingReference
RatMiddle Cerebral Artery Occlusion (MCAO) with ReperfusionDecreased area and volume of cortical infarction at 3 mg/kg. nih.gov
RatPhotochemically Induced Thrombotic Cerebral InfarctionSignificantly smaller infarct volume compared to vehicle. nih.gov
RatMiddle Cerebral Artery (MCA) ThrombosisSignificantly reduced infarct size. nih.gov

Amelioration of Neurological Deficits

Consistent with its ability to reduce brain tissue damage, this compound has demonstrated efficacy in improving neurological outcomes in preclinical stroke models. In a rat microthrombosis model, this compound showed suppressive effects on neurological deficits. nih.gov A meta-analysis of randomized controlled trials in patients with acute ischemic stroke also supports the finding that this compound is effective for the improvement of neurological impairment during scheduled treatment. nih.govnih.gov While this is a clinical finding, it aligns with the preclinical observations of improved neurological function.

Animal ModelIschemia ModelObserved Effect on Neurological DeficitsReference
RatMicrothrombosis ModelSuppressive effects on neurological deficits. nih.gov

Preservation of Cerebral Blood Flow Dynamics

This compound's mechanism of action, which includes vasodilation through the inhibition of the potent vasoconstrictor TXA2, contributes to the preservation of cerebral blood flow in ischemic conditions. In a study on patients with lacunar infarction, the administration of sodium this compound was found to significantly increase blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. nih.gov This clinical observation is supported by preclinical evidence demonstrating that this compound can improve cerebral circulatory disturbances. jneurology.com

ModelKey FindingReference
Human (Lacunar Infarction)Significantly increased blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. nih.gov

Protection Against Oxygen-Glucose Deprivation Injury in Cellular Models

This compound has demonstrated neuroprotective potential in preclinical, cellular models of ischemic injury. Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model to simulate the ischemic conditions of a stroke, where cells are deprived of essential oxygen and glucose, leading to cell death and injury. nih.govnih.gov Research into novel codrugs incorporating this compound has shown promising results in mitigating this type of cellular damage.

In one such study, a series of codrugs synthesized from this compound and paeonol (B1678282) were evaluated for their neuroprotective effects. One particular compound, PNC3, was found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, a cell line frequently used in neurological research. nih.gov This suggests that the pharmacological profile of this compound contributes to cellular protection under ischemic-like conditions. nih.gov

Table 1: Effect of this compound-Paeonol Codrug on OGD-Injured Cells
CompoundCell LineModelObserved EffectReference
PNC3 (this compound-Paeonol Codrug)PC12Oxygen-Glucose Deprivation (OGD)Protective effect against cellular injury nih.gov

Attenuation of Delayed Neuronal Cell Death

Beyond immediate cellular protection, this compound has been shown to attenuate the processes of delayed neuronal cell death that follow an ischemic event. In a preclinical study using a rat model of transient middle cerebral artery occlusion (MCAO), administration of sodium this compound prior to the ischemic insult resulted in significant neuroprotective effects. nih.gov

The study assessed neuronal survival and apoptosis seven days after the stroke. The findings indicated that the group treated with this compound had a smaller infarct volume compared to the control group. nih.gov Furthermore, immunohistofluorescence staining revealed a significantly higher number of surviving neurons (NeuN positive cells) and a lower level of apoptosis, as detected by the TUNEL assay, in the brains of this compound-treated rats. nih.gov These results highlight this compound's capacity to interfere with the apoptotic cascade and preserve neuronal tissue following ischemic reperfusion. nih.gov

Table 2: Neuroprotective Effects of this compound in a Rat Stroke Model
ParameterThis compound-Treated Group vs. ControlMethod of AssessmentReference
Infarct VolumeSmallerTTC Staining nih.gov
Neuronal Cell SurvivalHigher number of NeuN positive cellsImmunohistofluorescence Staining nih.gov
ApoptosisLowerTUNEL Assay nih.gov

Anti-Inflammatory and Antioxidative Stress Properties

Modulation of Systemic and Local Inflammatory Mediators

This compound, primarily known as a thromboxane A2 (TXA2) synthase inhibitor, demonstrates significant anti-inflammatory properties by modulating key inflammatory mediators. nih.govnih.gov TXA2 itself is an inflammatory lipid mediator, and its inhibition is a core component of this compound's mechanism. researchgate.net

In preclinical rat models of vascular dementia, this compound treatment has been shown to significantly ameliorate the rise in brain levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov The treatment also reduced the mRNA expression of these cytokines, indicating an effect at the transcriptional level. nih.gov Additionally, this compound was observed to decrease brain myeloperoxidase activity and neutrophil infiltration, which are key markers of the inflammatory response in tissue. nih.govnih.gov

Table 3: this compound's Effect on Inflammatory Mediators
Inflammatory Mediator/MarkerEffect of this compound TreatmentModel SystemReference
Thromboxane A2 (TXA2)InhibitedGeneral Mechanism nih.govnih.gov
TNF-α (Tumor Necrosis Factor-alpha)Reduced levels and mRNA expressionRat Brain (Vascular Dementia Models) nih.govnih.gov
IL-6 (Interleukin-6)Reduced levels and mRNA expressionRat Brain (Vascular Dementia Models) nih.govnih.gov
Myeloperoxidase (MPO) ActivityReducedRat Brain (Vascular Dementia Models) nih.govnih.gov
Neutrophil InfiltrationReducedRat Brain (Vascular Dementia Models) nih.gov

Mitigation of Oxidative Damage in Various Tissues

This compound has demonstrated a capacity to mitigate oxidative damage in brain tissue, a critical factor in the pathophysiology of various neurological conditions. In rat models of vascular dementia induced by either bilateral common carotid artery occlusion or hyperhomocysteinemia, a significant increase in brain oxidative stress was observed. nih.govnih.gov This was evidenced by elevated levels of thiobarbituric acid reactive species (TBARS), a key indicator of lipid peroxidation, and decreased levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govnih.gov

Treatment with this compound was found to significantly ameliorate these biochemical changes. nih.govnih.gov The administration of this compound counteracted the rise in TBARS and the depletion of GSH, indicating a protective effect against oxidative damage within the brain tissue. nih.govnih.gov This suggests that this compound's therapeutic effects are, in part, attributable to its ability to restore balance in the cellular redox environment.

Table 4: Effect of this compound on Brain Oxidative Stress Markers
Oxidative Stress MarkerChange in Disease ModelEffect of this compound TreatmentReference
Thiobarbituric Acid Reactive Species (TBARS)IncreasedAmeliorated the increase nih.govnih.gov
Reduced Glutathione (GSH)DecreasedAmeliorated the decrease nih.govnih.gov

Reduction of Neuroinflammation Markers

Corroborating its anti-inflammatory properties, this compound has been shown to specifically reduce markers of neuroinflammation. In a rat model of vascular dementia, this compound treatment effectively attenuated the neuroinflammatory response. nih.gov This was demonstrated by a significant reduction in the brain levels of key inflammatory cytokines TNF-α and IL-6. nih.gov

The study also noted a decrease in the expression of TNF-α and IL-6 mRNA, suggesting that this compound's action includes the modulation of gene expression for these inflammatory proteins. nih.gov Furthermore, this compound treatment led to a reduction in brain myeloperoxidase activity, an enzyme primarily found in neutrophils, and a decrease in neutrophil infiltration into the brain tissue. nih.gov These findings collectively point to this compound's potent ability to suppress the inflammatory cascade within the central nervous system. nih.gov

Table 5: this compound's Impact on Neuroinflammation Markers in a Rat Model
Neuroinflammation MarkerEffect of this compound TreatmentReference
Brain TNF-α LevelReduced nih.gov
Brain IL-6 LevelReduced nih.gov
Brain TNF-α & IL-6 mRNA ExpressionReduced nih.gov
Brain Myeloperoxidase ActivityReduced nih.gov
Brain Neutrophil InfiltrationReduced nih.gov

Endothelial Function Enhancement

Preclinical studies have provided evidence that this compound can enhance endothelial function, which is often impaired in vascular diseases. In rat models of vascular dementia, significant endothelial dysfunction was identified through impaired endothelium-dependent vasorelaxation in the isolated aorta and decreased levels of serum nitrite (B80452), a marker for nitric oxide bioavailability. nih.govnih.gov

Treatment with this compound markedly ameliorated these signs of endothelial dysfunction. nih.govnih.gov The studies reported that this compound administration improved endothelium-dependent vasorelaxation and reversed the decrease in serum nitrite levels. nih.govnih.gov This indicates that this compound helps restore the normal function of the vascular endothelium, potentially by improving nitric oxide signaling pathways, which is crucial for maintaining vascular health and blood flow. nih.govnih.gov The ability to dilate blood vessels is a recognized function of this compound. e3s-conferences.org

Table 6: Effects of this compound on Markers of Endothelial Function
ParameterObservation in Disease ModelEffect of this compound TreatmentReference
Endothelium-Dependent VasorelaxationImpairedAmeliorated impairment nih.govnih.gov
Serum Nitrite LevelsDecreasedAmeliorated decrease nih.govnih.gov

Improvement of Endothelium-Dependent Vasorelaxation

The vascular endothelium plays a crucial role in regulating blood vessel tone through the release of various vasoactive substances, including nitric oxide (NO), a potent vasodilator. Endothelial dysfunction, characterized by impaired endothelium-dependent vasorelaxation, is a key factor in the pathogenesis of various cardiovascular diseases.

This compound has demonstrated the potential to improve vasorelaxation, an effect that is intricately linked to its primary pharmacological action. By inhibiting thromboxane A2 synthase, this compound not only decreases the production of the vasoconstrictor TXA2 but also redirects the metabolic pathway of prostaglandin (B15479496) endoperoxides towards the synthesis of prostacyclin (PGI2). nih.gov PGI2 is a powerful vasodilator that acts on vascular smooth muscle cells to promote relaxation. therapeutics-technologies.com.au While the vasodilatory effects of this compound are well-established, the direct improvement of endothelium-dependent vasorelaxation is a nuanced aspect of its activity. The endothelium is a primary source of PGI2, suggesting that this compound's enhancement of PGI2 production contributes to improved endothelial function and subsequent vasorelaxation. The vasorelaxant activity of various compounds can be dependent on an intact endothelium and the subsequent production of nitric oxide and activation of the NO-cGMP pathway. nih.govnih.gov

Pulmonary and Cardiovascular System Research

The effects of this compound on the pulmonary and cardiovascular systems have been a central focus of preclinical investigation, given the significant roles of thromboxane A2 in the pathophysiology of various cardiopulmonary diseases.

Inhibition of Pulmonary Thromboxane B2 Delivery

Thromboxane A2 is a key mediator in the pathophysiology of acute lung injury. oup.com this compound, as a selective TXA2 synthase inhibitor, has been shown to effectively reduce the levels of thromboxane B2 (TXB2), the stable metabolite of TXA2, in the context of lung injury. In a guinea pig model of oleic acid-induced lung injury, the administration of this compound prevented the increase in plasma TXB2 levels. oup.com This inhibition of TXA2 production is a critical component of this compound's protective effects in the pulmonary system. Furthermore, studies in animal models of cerebral ischemia-reperfusion have also demonstrated this compound's ability to prevent the increase in TXB2 levels in brain tissue. nih.gov

Attenuation of Pulmonary Vascular Resistance Increases

Increased pulmonary vascular resistance (PVR) is a hallmark of pulmonary hypertension and acute lung injury. nih.gov Preclinical studies have provided evidence for this compound's ability to attenuate increases in PVR. In a study on oleic acid-induced lung injury in guinea pigs, this compound prevented pulmonary vascular hyper-permeability, a factor that contributes to increased PVR. oup.com The ability of this compound to mitigate the pathological increase in PVR is closely linked to its inhibition of the vasoconstrictor TXA2.

Impact on Systemic Vascular Resistance

The impact of this compound on systemic vascular resistance (SVR) is a direct consequence of its vasodilatory properties. By inhibiting the production of the potent vasoconstrictor thromboxane A2 and potentially increasing the levels of the vasodilator prostacyclin, this compound can lead to a reduction in SVR. patsnap.comnih.gov This effect contributes to its potential therapeutic applications in conditions characterized by increased peripheral resistance. While direct preclinical data quantifying the precise impact on SVR is limited, the known vasodilatory effects of this compound strongly suggest a reduction in systemic vascular resistance. nih.gov

Modulation of Cardiac Output and Hemodynamic Parameters

This compound's influence on cardiac output and other hemodynamic parameters is multifaceted, stemming from its effects on both preload and afterload. By reducing systemic vascular resistance (afterload), this compound can facilitate left ventricular ejection, potentially leading to an increase in stroke volume and cardiac output. nih.gov Furthermore, its effects on pulmonary vascular resistance can influence right ventricular function. While comprehensive preclinical studies detailing the full spectrum of this compound's impact on cardiac output and a wide range of hemodynamic parameters are not extensively available, its known pharmacological actions suggest a favorable modulation of these key cardiovascular indicators.

Table 1: Investigated Hemodynamic Parameters in Preclinical Research

ParameterInvestigated Effect
Cardiac OutputPotential for increase due to afterload reduction. nih.gov
Stroke VolumePotential for increase due to afterload reduction. nih.gov
Pulmonary Vascular ResistanceAttenuation of increases in pathological conditions. oup.com
Systemic Vascular ResistanceExpected reduction due to vasodilation. patsnap.comnih.gov
Mean Arterial PressurePotential for reduction due to decreased vascular resistance.

Prevention of Atherosclerotic Plaque Formation

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. mdpi.com Platelet activation and aggregation play a crucial role in the initiation and progression of atherosclerosis. nih.gov this compound, through its potent antiplatelet effects stemming from the inhibition of thromboxane A2, has the potential to interfere with these pathological processes. patsnap.com By reducing platelet aggregation, this compound may limit the release of pro-inflammatory and pro-thrombotic factors from platelets at sites of endothelial injury, thereby attenuating the inflammatory cascade that drives atherosclerotic plaque development. nih.gov While direct preclinical evidence demonstrating a reduction in plaque size with this compound is not extensively documented, its mechanism of action strongly suggests a protective role against the initiation and progression of atherosclerosis.

Investigation in Specific Disease Models

Vascular Dementia Models

The potential of this compound to mitigate the effects of vascular dementia (VaD) has been explored in preclinical settings. In a rat model where VaD was induced by bilateral common carotid artery occlusion, treatment with this compound demonstrated a significant amelioration of endothelial dysfunction, memory deficits, and associated biochemical and histopathological changes. nih.gov Specifically, this compound was found to improve learning and memory, reduce brain oxidative stress, and decrease markers of inflammation such as brain acetylcholinesterase activity, myeloperoxidase activity, and levels of TNF-α and IL-6. nih.gov

Another study utilizing a rat model of hyperhomocysteinemia-induced vascular cognitive impairment and dementia (VCID) also reported positive outcomes with this compound treatment. nih.gov In this model, this compound administration led to marked improvements in endothelial dysfunction, learning and memory, and corrected various biochemical and histopathological alterations. nih.gov These findings suggest that the inhibition of TXA2 by this compound could be a viable therapeutic strategy for managing VaD. nih.govnih.gov

Bronchial Asthma Models

In the context of bronchial asthma, this compound's role as a thromboxane A2 synthase inhibitor has been investigated for its potential to alleviate airway hyperresponsiveness and inflammation, which are key features of the condition. researchgate.netnih.gov While direct preclinical animal model data is limited in the provided search results, clinical studies in stable asthmatics have shown that this compound can significantly increase peak expiratory flow, suggesting a beneficial effect on airway function. researchgate.net The underlying principle is that by inhibiting TXA2, a known inflammatory mediator, this compound may help to suppress the chronic airway inflammation that drives asthma symptoms. researchgate.netnih.gov

Occlusive Vascular Disease Models

This compound's primary mechanism of action, the inhibition of platelet aggregation and vasodilation through the reduction of thromboxane A2, makes it a compound of interest for occlusive vascular diseases. patsnap.comnbinno.com Preclinical studies in rats have demonstrated the antiplatelet and antithrombotic effects of this compound. nih.gov In a model of femoral vein platelet-rich thrombosis caused by endothelial injury, orally administered this compound was shown to inhibit thrombosis. nih.gov These antithrombotic properties highlight its potential utility in conditions where blood clot formation is a primary concern, such as ischemic stroke. patsnap.comnih.gov

Diabetic Nephropathy Models

The progression of diabetic nephropathy is a significant concern in diabetes management. While specific preclinical studies on this compound in diabetic nephropathy models were not detailed in the provided search results, the underlying pathological mechanisms of this condition often involve inflammation and vascular complications where thromboxane A2 could play a role. nih.govnih.gov The development of novel therapeutic approaches for diabetic nephropathy is an active area of research, with a focus on mitigating renal cell injury, inflammation, and fibrosis. nih.gov

Acetaminophen-Induced Liver Injury Models

Preclinical research has demonstrated a significant protective effect of this compound in mouse models of acetaminophen (B1664979) (APAP)-induced liver injury. nih.govnih.gov Overdosing on acetaminophen can lead to severe liver damage. frontiersin.org

Attenuation of Hepatic Necrosis and Hemorrhaging

In a study involving mice with APAP-induced hepatotoxicity, treatment with this compound resulted in a dramatic alleviation of liver injury. nih.govnih.gov This was evidenced by a significant reduction in mortality, elevated serum alanine (B10760859) aminotransferase (ALT) levels, and excessive hepatic centrilobular necrosis and hemorrhaging. nih.govnih.gov Furthermore, this compound was found to inhibit hepatic DNA fragmentation and the expression of cell death-related mRNAs. nih.govnih.gov The protective effects of this compound appear to be downstream of the production of the toxic APAP metabolite, N-acetyl-p-benzoquinone imine (NAPQI), as this compound did not affect the activity of the enzyme responsible for its formation (CYP2E1) or prevent the depletion of hepatic glutathione. nih.gov However, this compound did show a direct protective effect against NAPQI-induced cell injury in a rat hepatocyte cell line. nih.govnih.gov These findings suggest that thromboxane A2 is an aggravating factor in acetaminophen-induced liver damage and that its inhibition by this compound can significantly reduce hepatic necrosis. nih.gov

Data from Preclinical Studies

Disease ModelKey FindingsReference
Vascular Dementia (Bilateral Common Carotid Artery Occlusion)Ameliorated endothelial dysfunction, memory deficits, and reduced oxidative stress and neuroinflammation. nih.gov
Vascular Dementia (Hyperhomocysteinemia-Induced)Improved endothelial dysfunction, learning, and memory; corrected biochemical and histopathological alterations. nih.gov
Occlusive Vascular Disease (Femoral Vein Thrombosis)Inhibited platelet-rich thrombosis. nih.gov
Acetaminophen-Induced Liver InjuryAttenuated mortality, reduced serum ALT levels, and decreased hepatic centrilobular necrosis, hemorrhaging, and DNA fragmentation. nih.govnih.gov
Influence on Cell Death-Related Gene Expression

This compound has been shown to modulate the expression of specific genes involved in cell death pathways, particularly in the context of chemically-induced liver injury. Research on liver injury induced by acetaminophen (APAP) overdose in mice revealed that this compound treatment significantly inhibited the hepatic expression of several cell death-related messenger RNAs (mRNAs).

Specifically, this compound suppressed the APAP-induced elevation in the mRNA expression of Jun proto-oncogene (jun), FBJ osteosarcoma oncogene (fos), and C/EBP homologous protein (chop). The proteins Jun and Fos are known to be associated with the severity of liver damage caused by acetaminophen. However, the administration of this compound did not affect the expression of B-cell lymphoma 2-like protein 11 (bim) mRNA under the same conditions. This indicates a selective influence of this compound on specific pathways regulating gene expression during cytotoxic events in the liver.

Table 1: Effect of this compound on Hepatic mRNA Expression of Cell Death-Related Genes in APAP-Induced Liver Injury

GeneFunctionEffect of this compound TreatmentReference
jun Component of the AP-1 transcription factor; involved in cell proliferation, apoptosis, and inflammation.Significantly suppressed APAP-induced increase in mRNA expression.
fos Component of the AP-1 transcription factor; regulates cell proliferation, differentiation, and transformation.Significantly suppressed APAP-induced increase in mRNA expression.
chop Transcription factor involved in endoplasmic reticulum stress-induced apoptosis.Significantly suppressed APAP-induced increase in mRNA expression.
bim Pro-apoptotic member of the Bcl-2 family; promotes apoptosis.Did not suppress APAP-induced increase in mRNA expression.
Cytoprotective Effects Against Hepatotoxic Metabolites

This compound demonstrates significant cytoprotective effects against cellular damage caused by hepatotoxic metabolites. The primary mechanism of acetaminophen (APAP)-induced liver toxicity involves its conversion to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This metabolite is typically detoxified by conjugation with glutathione (GSH). In cases of overdose, GSH stores are depleted, allowing NAPQI to cause cellular damage and necrosis.

Studies have shown that this compound can directly protect liver cells from NAPQI-induced injury. In an in vitro model using RLC-16 rat hepatocyte cells, this compound significantly attenuated the cell injury caused by direct exposure to NAPQI. This protective effect was observed in a cell viability assay, where this compound inhibited the reduction in cell viability induced by NAPQI.

Importantly, the cytoprotective mechanism of this compound appears to be distinct from that of the standard antidote, N-acetylcysteine (NAC). Research indicates that this compound does not prevent the depletion of hepatic GSH content induced by APAP. Furthermore, this compound was found to have little to no impact on the activity of cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for metabolizing APAP into the toxic NAPQI. These findings suggest that this compound's protective action occurs downstream of NAPQI formation and GSH depletion, directly counteracting the cytotoxic effects of the metabolite on hepatocytes.

Table 2: Cytoprotective Effect of this compound on NAPQI-Treated RLC-16 Hepatocytes

Treatment GroupExperimental ConditionsOutcomeReference
Control Untreated RLC-16 cellsNormal cell viability
NAPQI RLC-16 cells exposed to 250 μM NAPQISignificant decrease in cell viability
This compound + NAPQI RLC-16 cells exposed to NAPQI in the presence of this compound (1–100 μM)Significant inhibition of NAPQI-induced reduction in cell viability
NAC + NAPQI RLC-16 cells exposed to NAPQI in the presence of N-acetylcysteine (1 mM)Significant inhibition of NAPQI-induced reduction in cell viability

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of Ozagrel have been characterized in various preclinical models, revealing species-specific pharmacokinetic profiles.

In rabbit models, the route of administration significantly influences absorption. Studies have shown that rectal administration results in rapid and complete absorption, with a time to maximum plasma concentration (Tmax) of 20 minutes and a bioavailability of 100%. unc.edu This suggests that the rectum is a highly efficient site for this compound uptake in this species. unc.edu

In rat models, the plasma concentration-time profile of this compound following intravenous administration follows a biexponential pattern. This indicates a two-compartment model of distribution, with a rapid initial distribution phase followed by a swift elimination phase. The terminal elimination half-life is notably short, underscoring the rapid clearance of the parent compound from the systemic circulation in this species. nih.gov

Interactive Table: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValue (15 mg/kg dose)Value (45 mg/kg dose)
Terminal Half-Life (t½β)0.173 hours0.160 hours

Note: This table summarizes the rapid terminal decay of this compound in rats as observed in preclinical studies. nih.gov

Metabolism and Biotransformation Research

This compound undergoes significant metabolism in preclinical models, with the liver identified as the primary site of biotransformation. nih.gov Research in rats has shown that this compound is converted into two primary metabolites, designated M1 and M2. nih.gov These metabolites appear in the plasma almost immediately after intravenous administration of the parent drug. nih.gov

Following oral administration in rats, both M1 and M2 are detected, with concentrations of M2 being higher than those of M1. This finding points to a metabolic pathway where this compound is converted to both M2 and M1. nih.gov Further investigation revealed that M2 can also be metabolically converted to M1 in the systemic circulation. nih.gov While the liver is considered the main metabolic organ, studies have also indicated that partial metabolism of this compound to M1 and M2 occurs in the intestinal mucosa of rats, suggesting a degree of first-pass metabolism in the gut. nih.gov At higher oral doses, a saturable first-pass clearance has been observed. nih.gov

The disposition of this compound is intrinsically linked to the activity of hepatic enzymes. As a selective inhibitor of thromboxane (B8750289) A2 synthase (officially known as Thromboxane-A Synthase), its primary mechanism of action is enzyme inhibition. nih.gov However, the enzymes responsible for its own metabolism are also a key area of research.

Studies investigating the effect of this compound on other hepatic enzymes have provided some insights. For example, research in mice has demonstrated that this compound has minimal impact on the activity of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics. escholarship.org This suggests that this compound is not a significant inhibitor or inducer of this particular CYP isoform. However, detailed preclinical studies identifying the specific cytochrome P450 isoforms responsible for the biotransformation of this compound into its M1 and M2 metabolites are not extensively available in the current body of scientific literature.

The co-administration of substances that induce or inhibit metabolic enzymes can theoretically alter the plasma concentrations of this compound and its metabolites. Enzyme inducers can increase the rate of metabolism, potentially lowering plasma levels and reducing efficacy, while enzyme inhibitors can decrease the rate of metabolism, leading to higher plasma levels. Despite the theoretical potential for such interactions, specific preclinical studies detailing the in vivo effects of known enzyme inducers (such as rifampicin) or inhibitors (such as ketoconazole) on the plasma pharmacokinetics of this compound have not been widely reported.

Excretion and Elimination Pathways

The elimination of this compound from the body is characterized by its rapid clearance. In rats, the plasma concentration profile shows a swift terminal decay, with an elimination half-life of approximately 0.16 to 0.17 hours, indicating that the parent drug is cleared from the circulation very quickly. nih.gov

Pharmacokinetic-Pharmacodynamic Relationship Modeling

Modeling the relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect has been a key component of its preclinical evaluation. This modeling helps in understanding the time course of the drug's action and its relationship to its concentration in the body.

In a study conducted in rabbits, the pharmacodynamic effect of this compound was quantified by measuring the serum levels of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2. unc.edu A significant reduction in serum TXB2 was observed shortly after administration, reflecting a rapid onset of action. unc.edu

An Emax model was successfully employed to describe the relationship between this compound concentration and the inhibition of thromboxane synthetase. unc.edu This model allowed for the estimation of key pharmacodynamic parameters, including the IC50 (the concentration at which 50% of the maximum inhibitory effect is achieved) and the Emax (the maximum inhibitory effect). unc.edu These parameters were then integrated into a comprehensive mathematical model to simulate the PK/PD profiles of this compound, showing good agreement between the simulated and experimental values. unc.edu

Interactive Table: Pharmacodynamic Parameters of this compound in Rabbits

ParameterDescriptionEstimated Value
IC50 Concentration for 50% of maximal inhibition56.0 ng/mL
Emax Maximum thromboxane synthetase inhibition94%

Note: This table presents the key pharmacodynamic parameters of this compound as determined by an Emax model in a rabbit study. unc.edu

Drug Interaction Studies and Mechanisms

Interactions with Anticoagulant Agents: Risk of Potentiated Antithrombotic Effects

The concurrent use of Ozagrel with anticoagulant agents, such as warfarin (B611796) and heparin, can lead to a potentiated antithrombotic effect, thereby increasing the risk of bleeding complications. nih.govnih.gov this compound inhibits platelet aggregation by blocking the synthesis of thromboxane (B8750289) A2, a potent vasoconstrictor and platelet agonist. nih.gov Anticoagulants, on the other hand, interfere with the coagulation cascade to prevent fibrin (B1330869) clot formation. The simultaneous administration of these agents can result in a synergistic effect on hemostasis, leading to an elevated risk of hemorrhage.

A study investigating the combined therapeutic effects of this compound and heparin in a rat model of thrombotic cerebral infarction found that while this compound alone significantly reduced infarct volume, the addition of heparin did not provide further significant benefits. researchgate.net However, it is crucial to note that this study did not focus on bleeding risk as a primary outcome. Clinical practice guidelines generally advise caution and close monitoring when co-administering this compound with any anticoagulant. nih.gov

Table 1: Interaction of this compound with Anticoagulant Agents

Interacting AgentPotential EffectMechanismClinical Recommendation
WarfarinIncreased risk of bleedingSynergistic antithrombotic effectsClose monitoring of coagulation parameters (e.g., INR) is essential.
HeparinIncreased risk of bleedingAdditive antithrombotic effectsCautious use and vigilant monitoring for signs of bleeding are recommended.

INR: International Normalized Ratio

Interactions with Other Antiplatelet Agents: Synergistic or Additive Effects

The combination of this compound with other antiplatelet agents, such as aspirin (B1665792) and clopidogrel (B1663587), can result in synergistic or additive antiplatelet effects, which may enhance the therapeutic benefit in certain clinical scenarios but also increase the risk of bleeding.

This compound and Aspirin:

Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A2 from arachidonic acid. This compound, by inhibiting thromboxane A2 synthase, acts on a subsequent step in the same pathway. The combination of a low dose of aspirin with this compound has been shown to have a more potent antiplatelet effect compared to either agent used alone. medpath.com This synergistic effect is thought to be beneficial in the treatment of acute cerebral infarction. medpath.com A clinical study demonstrated that combination therapy with low-dose aspirin and this compound was safe and effective in improving motor functional outcomes in patients with acute cerebral infarction. medpath.com

This compound and Clopidogrel:

Clopidogrel is a P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. While specific studies on the co-administration of this compound and clopidogrel are limited, the distinct mechanisms of action suggest a potential for additive antiplatelet effects. Combining agents that target different platelet activation pathways is a common strategy in antithrombotic therapy to achieve greater efficacy. However, this approach also inherently increases the risk of bleeding.

Table 2: Interaction of this compound with Other Antiplatelet Agents

Interacting AgentPotential EffectMechanismClinical Implication
AspirinSynergistic antiplatelet effectInhibition of different steps in the thromboxane A2 synthesis pathwayMay enhance therapeutic efficacy in ischemic stroke, but with an increased bleeding risk.
ClopidogrelAdditive antiplatelet effectInhibition of different platelet activation pathways (Thromboxane A2 and ADP)Potential for enhanced antithrombotic effect, but requires careful monitoring for bleeding.

ADP: Adenosine Diphosphate

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Gastrointestinal Bleeding Risk

The concomitant use of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, can significantly increase the risk of gastrointestinal (GI) bleeding. nih.gov Both this compound and NSAIDs interfere with prostaglandin (B15479496) synthesis, which plays a crucial role in maintaining the integrity of the gastric mucosa.

NSAIDs inhibit COX enzymes, leading to a reduction in the production of gastroprotective prostaglandins. dovepress.com This can result in damage to the stomach lining and an increased susceptibility to ulceration and bleeding. This compound, by inhibiting thromboxane A2 synthase, can also affect the balance of prostaglandins. The combined effect of these agents can therefore lead to a heightened risk of GI adverse events.

Table 3: Interaction of this compound with NSAIDs

Interacting AgentPotential EffectMechanismClinical Recommendation
IbuprofenIncreased risk of GI bleedingCombined inhibition of prostaglandin synthesisAvoid concomitant use if possible; if necessary, use with caution and monitor for GI symptoms.
NaproxenIncreased risk of GI bleedingCombined inhibition of prostaglandin synthesisAvoid concomitant use if possible; if necessary, use with caution and monitor for GI symptoms.

GI: Gastrointestinal

Interactions with Antihypertensive Medications: Hypotensive Effects

The administration of this compound in conjunction with antihypertensive medications may lead to an additive or synergistic hypotensive effect, potentially causing a significant drop in blood pressure. This compound's mechanism of action involves vasodilation, which contributes to its therapeutic effects but can also potentiate the action of drugs intended to lower blood pressure. nih.gov

While specific studies on interactions with all classes of antihypertensives are not extensively documented, the vasodilatory properties of this compound suggest a potential for interaction with agents such as diuretics, ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers. For instance, the co-administration of diuretics, which reduce blood volume, and this compound, which promotes vasodilation, could lead to a more pronounced decrease in blood pressure than either agent alone. Similarly, combining this compound with calcium channel blockers, which also have vasodilatory effects, may result in an augmented hypotensive response.

Table 4: Potential Interactions of this compound with Antihypertensive Medications

Class of AntihypertensivePotential EffectMechanismClinical Consideration
DiureticsPotentiated hypotensionCombined effect of reduced blood volume and vasodilationMonitor blood pressure closely, especially during initiation of combination therapy.
ACE Inhibitors/ARBsPotentiated hypotensionCombined vasodilatory effectsMonitor blood pressure closely; dose adjustments may be necessary.
Calcium Channel BlockersPotentiated hypotensionAdditive vasodilatory effectsCareful monitoring of blood pressure is warranted.

ACE: Angiotensin-Converting Enzyme; ARB: Angiotensin II Receptor Blocker

Impact on Hematological Parameters: Red Blood Cell Distribution Width Modulation

Currently, there is a lack of specific scientific literature or clinical studies investigating the direct impact of this compound on Red Blood Cell Distribution Width (RDW). RDW is a measure of the heterogeneity of red blood cell volume and is used as a prognostic marker in various diseases. While this compound is known to affect hemostatic markers such as platelet factor 4, beta-thromboglobulin, and thromboxane B2, its influence on red blood cell parameters, including RDW, has not been established. Further research is required to determine whether this compound has any modulatory effects on RDW.

Chemical Incompatibilities in Pharmaceutical Preparations

This compound sodium for injection has been the subject of studies to determine its compatibility with other intravenous solutions. A notable incompatibility exists with calcium-containing solutions. Research has shown that mixing this compound sodium solution with calcium chloride solution can lead to the formation of insoluble microparticles when the ionic product of the mixture exceeds the solubility product constant.

Although one study concluded that under typical clinical conditions, the risk of incompatibility when mixing this compound sodium with calcium-containing products is not appreciable, it is a critical consideration in pharmaceutical practice. The formation of precipitates can lead to catheter occlusion and potentially harmful emboli in patients. Therefore, it is generally recommended to avoid co-administering this compound and calcium-containing solutions through the same intravenous line without adequate flushing with a compatible solution in between.

Table 5: Chemical Incompatibility of this compound Sodium for Injection

Incompatible SubstanceObservationMechanismRecommendation
Calcium-containing solutionsFormation of insoluble microparticlesExceeding the solubility product constant of calcium ozagrelateAvoid simultaneous administration in the same IV line. If sequential administration is necessary, flush the line with a compatible solution.

IV: Intravenous

Clinical Research and Efficacy Evaluations

Efficacy in Ischemic Stroke Management

Ozagrel has been frequently utilized in the treatment of acute ischemic stroke, with numerous studies evaluating its effectiveness in improving neurological outcomes. nih.gov In patients with acute ischemic stroke (AIS), platelets are activated, which can lead to reduced brain blood flow and subsequent brain damage. researchgate.net this compound is thought to reduce the risk of neurological impairment and is often used to treat ischemic cerebral thrombosis. jneurology.comjneurology.com

Investigations into this compound's role in acute cerebral infarction have shown its effectiveness in improving neurological deficits. nih.gov A meta-analysis of randomized controlled trials concluded that during the scheduled treatment period, this compound is effective for the improvement of neurological impairment for patients with acute ischemic stroke. nih.gov The analysis, which evaluated outcomes using the Modified Edinburgh-Scandinavian Stroke Scale (MESSS), found a significant mean difference in improvement for patients treated with this compound compared to controls. nih.govnih.gov

Clinical Outcomes of this compound Monotherapy in Acute Cerebral Infarction Subtypes jneurology.comjneurology.com
Stroke SubtypeNumber of PatientsNIHSS at Admission (Mean)NIHSS at Discharge (Mean)Improvement in NIHSS (Mean)
Lacunar Infarction (LI)763.62.2-1.4
Atherothrombotic Infarction (ATI)234.42.0-2.4

This compound is specifically indicated for noncardioembolic ischemic stroke. jneurology.com The Japanese Guidelines for the Management of Stroke 2015 provide a Grade B recommendation for the use of this compound in acute noncardioembolic ischemic stroke within five days from onset. jneurology.com Studies have confirmed that patients with acute noncardioembolic stroke, including lacunar and atherothrombotic types, show functional recovery with this compound monotherapy. jneurology.com

However, the evidence regarding its benefit on functional outcomes is not uniformly positive. A retrospective, propensity score-matched analysis involving patients with atherothrombotic stroke or lacunar infarction found that this compound use was not significantly associated with an improved modified Rankin Scale (mRS) score at discharge. nih.gov This large-scale study suggested that while this compound was safe to use, it did not lead to better functional outcomes in these specific patient populations. nih.gov

As a thromboxane (B8750289) A2 synthase inhibitor, this compound's mechanism of action directly addresses the process of thrombosis by decreasing platelet aggregation and inducing vasodilation. jneurology.comnbinno.com This makes it a therapeutic candidate for managing cerebral thrombosis. jneurology.comjneurology.com Research in animal models has demonstrated this compound's ability to inhibit photochemically induced middle cerebral artery (MCA) thrombosis. nih.gov In these models, this compound's antithrombotic effect was correlated with a reduction in cerebral edema and infarct size, suggesting that the inhibition of thrombosis is a key factor in its neuroprotective effects. nih.gov

Furthermore, this compound has been evaluated for its efficacy in preventing thromboembolism during medical procedures. In the context of endovascular coil embolization of cerebral aneurysms, this compound has been used both as a rescue treatment for observed cerebral artery occlusion and as a prophylactic measure. remedypublications.com A retrospective analysis showed that none of the 17 patients who received this compound prophylactically experienced permanent neurological deficits due to thromboembolism. remedypublications.com

This compound was approved in Japan for the improvement of motor weakness caused by noncardioembolic ischemic stroke. jneurology.comkarger.com Its neuroprotective properties and ability to improve cerebral blood flow are believed to contribute to motor recovery. nih.gov Animal studies have shown that this compound administration improves reduced spontaneous locomotor activity and motor coordination following cerebral ischemia-reperfusion. nih.gov The mechanism is suggested to be the preservation of cerebral blood flow by preventing the increase in thromboxane A2 and promoting an increase in prostacyclin levels. nih.gov A clinical study involving patients with acute cerebral infarction who were beyond the thrombolytic time window found that a combination of this compound and low-dose aspirin (B1665792) resulted in significantly better motor strength scale scores at 14 days compared to aspirin alone. nih.gov

Prevention of Vasospasm Following Subarachnoid Hemorrhage

Cerebral vasospasm is a serious complication following aneurysmal subarachnoid hemorrhage (SAH), potentially leading to delayed cerebral ischemia. nih.govnih.gov this compound has been investigated as a therapeutic agent to prevent this complication. remedypublications.comnih.gov In Japan, both this compound and fasudil (B1672074) hydrochloride are approved for the treatment of cerebral vasospasm after SAH. nih.gov

A retrospective analysis of patients who underwent surgical clipping for ruptured intracranial aneurysms compared outcomes between those who received this compound and a control group. nih.gov The study found that of the 42 patients who received this compound, 71.4% had preoperative angiographic vasospasm which improved after administration. nih.gov While the incidence of delayed cerebral ischemia was higher in the this compound group, there was no significant difference in favorable outcomes at discharge or at a 3-month follow-up between the two groups. nih.gov

Outcomes in Patients with Aneurysmal Subarachnoid Hemorrhage nih.gov
OutcomeThis compound Group (n=42)Control Group (n=62)
Delayed Cerebral Ischemia15 (35.5%)11 (17.2%)
Favorable Outcome at Discharge36 (85.7%)52 (81.3%)
Favorable Outcome at 3-Month Follow-up37 (88.1%)53 (82.8%)

Comparative Effectiveness Research with Other Therapeutic Agents

The efficacy of this compound has been compared to several other agents used in the management of stroke and related conditions.

Versus Edaravone (B1671096): Multiple studies have compared this compound with edaravone, a free radical scavenger. A multicenter, randomized trial concluded that edaravone was not inferior to this compound for treating acute noncardioembolic ischemic stroke, with the rate of excellent outcomes (mRS grade 0-1) at 3 months being 57.1% for edaravone and 50.3% for this compound. karger.comnih.gov Another study found that while both this compound monotherapy and combination therapy with edaravone are effective, the combination was not superior to this compound alone. jneurology.com Conversely, a retrospective study suggested that combination therapy with edaravone and this compound is more effective than this compound monotherapy, particularly for atherothrombotic stroke. nih.gov

Versus Aspirin: The combination of this compound and low-dose aspirin has been shown to be more effective than aspirin alone for improving neurological and motor outcomes in patients with acute cerebral infarction who are not eligible for thrombolysis. nih.gov The rationale for this combination is that this compound selectively inhibits thromboxane A2 synthase, while aspirin inhibits the cyclooxygenase enzyme, providing a more comprehensive antiplatelet effect. nih.gov In animal models of cerebral thrombosis, thromboxane A2 synthase inhibitors like this compound were found to be superior to aspirin in inhibiting cerebral damage. nih.gov

Versus Other Agents: In a rat model, the antithrombotic potency of another thromboxane A2 synthase inhibitor was about 10 times stronger than that of this compound, and both were superior to ticlopidine. nih.gov Compared to other classes of antithrombotic agents, this compound's specific targeting of the thromboxane A2 pathway is an advantage in conditions where this pathway is a primary driver of thrombosis and vasoconstriction, such as ischemic stroke. nbinno.com In the context of preventing vasospasm after SAH, one study suggested that fasudil hydrochloride monotherapy may be sufficient and that combination therapy with this compound showed no difference in prognostic effect compared to fasudil alone. nih.gov

Summary of Comparative Effectiveness Findings
ComparisonKey FindingReference
This compound vs. EdaravoneEdaravone was found to be non-inferior to this compound for acute noncardioembolic ischemic stroke. karger.comnih.gov
This compound + Edaravone vs. This compoundCombination therapy was not superior to this compound monotherapy in one study, but found to be more effective in another, especially for atherothrombotic stroke. jneurology.comnih.gov
This compound + Aspirin vs. AspirinCombination therapy was more effective in improving motor outcomes in acute cerebral infarction. nih.gov
This compound vs. Fasudil for SAHFasudil monotherapy may be sufficient; combination with this compound did not show additional prognostic benefit. nih.gov

Comparison with Edaravone in Acute Stroke

Clinical trials have been conducted to compare the efficacy of this compound with Edaravone in the treatment of acute ischemic stroke. A significant multicenter, randomized, open-label trial, known as the EDO trial, evaluated this compound, a thromboxane A2 synthase inhibitor, against Edaravone, a free radical scavenger, in patients with acute noncardioembolic ischemic stroke. nih.govscite.ai The primary endpoint of this study was the score on the modified Rankin Scale (mRS) at 3 months post-treatment, which measures the degree of disability or dependence in daily activities. nih.gov

The results indicated that Edaravone was not inferior to this compound. nih.gov In the EDO trial involving 401 patients, the proportion of patients achieving a favorable outcome, defined as an mRS score of 0-1 (no symptoms to no significant disability), was 57.1% in the Edaravone group compared to 50.3% in the this compound group at the 3-month follow-up. nih.govkarger.com The difference between the groups was 6.8%, with a 95% confidence interval of -3.1 to 16.7, meeting the predefined criteria for noninferiority. nih.gov

Another retrospective study involving 156 patients with acute noncardioembolic stroke (lacunar infarction - LI and atherothrombotic infarction - ATI) evaluated this compound monotherapy against a combination therapy of this compound and Edaravone. jneurology.com In the lacunar infarction group, NIHSS scores improved by -1.4 in the this compound monotherapy group and by -1.2 in the combination therapy group. jneurology.comjneurology.com For patients with atherothrombotic infarction, the this compound monotherapy group showed an NIHSS score improvement of -2.4. jneurology.comjneurology.com The study concluded that while both treatments were effective, the combination therapy was not superior to this compound monotherapy. jneurology.com

Efficacy Comparison: this compound vs. Edaravone in Acute Stroke
StudyTreatment GroupsPrimary EndpointResultSource
EDO TrialEdaravone vs. This compoundRate of mRS Score 0-1 at 3 Months57.1% (Edaravone) vs. 50.3% (this compound) nih.govkarger.com
Retrospective StudyThis compound Monotherapy (Lacunar Infarction)Improvement in NIHSS Score-1.4 jneurology.comjneurology.com
This compound + Edaravone (Lacunar Infarction)Improvement in NIHSS Score-1.2 jneurology.comjneurology.com
Retrospective StudyThis compound Monotherapy (Atherothrombotic Infarction)Improvement in NIHSS Score-2.4 jneurology.comjneurology.com

Adjunctive Therapy with Eureklin in Acute Cerebral Infarction

The efficacy of this compound in combination with Eureklin has been investigated for the treatment of acute cerebral infarction. A study involving 60 patients divided them into a control group receiving this compound monotherapy and an observation group receiving this compound combined with Eureklin. dntb.gov.uae3s-conferences.orge3s-conferences.org The research aimed to determine if the combination therapy offered superior clinical outcomes.

The results demonstrated that the combination of this compound sodium and Eureklin was more effective in treating acute cerebral infarction. e3s-conferences.orge3s-conferences.org The total effective rate in the observation group (combination therapy) was 96.67%, which was significantly higher than in the control group. e3s-conferences.org Furthermore, the study assessed the Activities of Daily Living (ADL) score, where higher scores indicate better functional ability. The ADL score in the observation group was significantly higher than that in the control group post-treatment, indicating a greater improvement in the daily functioning of patients who received the combination therapy. e3s-conferences.org

Therapeutic Effects of this compound with Eureklin in Acute Cerebral Infarction
Treatment GroupTotal Effective RatePost-Treatment ADL Score (Median)Source
This compound + Eureklin (Observation Group)96.67%72.44 e3s-conferences.org
This compound Monotherapy (Control Group)Not Specified61.73 e3s-conferences.org

Combination Therapy with Tirofiban in Progressive Cerebral Infarction

A prospective, double-blind, randomized controlled study evaluated the efficacy of combining this compound with Tirofiban for patients with progressive cerebral infarction who were outside the time window for thrombolytic therapy. nih.govnih.gov The study included 337 patients randomized into three groups: a Tirofiban/Ozagrel combination group, a Tirofiban monotherapy group, and an this compound monotherapy group. scielo.br

The study found that the combination therapy transiently improved neurological function. nih.govnih.gov The National Institutes of Health Stroke Scale (NIHSS) scores decreased significantly in all treatment groups. nih.govscielo.br Notably, the NIHSS scores in the Tirofiban/Ozagrel combination group were significantly lower than those in the monotherapy groups at 24 hours, 1 week, and 2 weeks after starting treatment. nih.govscielo.br The combination therapy also led to a more significant reduction in platelet aggregation (PAG) and fibrinogen (FIB) levels at 24 hours and 7 days compared to either drug alone. nih.govscielo.br

Neurological Function Improvement (NIHSS Scores) with Tirofiban Combination Therapy
Time PointTirofiban/Ozagrel GroupTirofiban GroupThis compound GroupSource
Baseline (Mean ± SD)13.17 ± 3.13 (overall)13.17 ± 3.13 (overall)13.17 ± 3.13 (overall) scielo.br
24 hoursSignificantly LowerHigher than ComboHigher than Combo nih.govscielo.br
1 weekSignificantly LowerHigher than ComboHigher than Combo nih.govscielo.br
2 weeksSignificantly LowerHigher than ComboHigher than Combo nih.govscielo.br

Comparison with Other Antiplatelet Agents (e.g., Argatroban, Eptifibatide)

This compound's efficacy has been compared to other antiplatelet and anticoagulant agents, such as Argatroban. A retrospective cohort study compared the use of Argatroban with this compound in patients with acute ischemic stroke. springermedizin.de While detailed comparative efficacy data from this specific study is limited in the provided results, it highlights that such comparisons are a subject of clinical investigation.

Direct, large-scale, randomized controlled trials comparing this compound head-to-head with Eptifibatide in acute stroke are not prominently featured in the available research. A major clinical trial (MOST) investigated the addition of Argatroban or Eptifibatide to standard thrombolysis treatment but did not include an this compound arm for direct comparison. washu.edu The trial was stopped because neither Argatroban nor Eptifibatide showed a benefit over placebo in preventing further clots or improving outcomes. washu.eduyoutube.com

Analysis of Adverse Events in Clinical Trials

Incidence of Hemorrhagic Complications

The analysis of adverse events in clinical trials of this compound has particularly focused on the risk of bleeding. A meta-analysis of randomized controlled trials reported that the most severe adverse events associated with this compound were digestive hemorrhage and hemorrhagic stroke. nih.gov However, this analysis concluded that there was no significant difference in the incidence of these events between the this compound group and the control group. nih.gov

In the study comparing combination therapy of Tirofiban and this compound with monotherapy, none of the treatment regimens were found to increase the risk for hemorrhage in patients with progressive stroke over a 3-month period. nih.govnih.gov Similarly, a retrospective study on the use of this compound with or without Edaravone reported no major bleeding events, such as digestive hemorrhage or hemorrhagic stroke, during their observation. jneurology.com In the perioperative management of cerebral aneurysms, no intracranial bleeding complications were observed following the administration of this compound sodium. remedypublications.com This suggests that while hemorrhagic events are a key safety concern for antiplatelet agents, clinical data indicates that this compound does not significantly increase this risk compared to control or other antiplatelet regimens in the studied populations.

Neurological Adverse Events

Neurological adverse events are also monitored in clinical trials of this compound. Commonly reported side effects include dizziness and headaches. patsnap.com In a study comparing this compound plus Eureklin to this compound alone, the incidence of adverse drug reactions was lower in the combination group (13.33%) than in the monotherapy group (20%). e3s-conferences.org The reported events in the monotherapy group included 2 cases of nausea, 1 case of headache, and 3 cases of palpitation. e3s-conferences.org In the combination group, one patient experienced nausea, headache, and palpitations. e3s-conferences.org

In a study involving this compound for the postoperative management of aneurysmal subarachnoid hemorrhages, no adverse events were observed with the therapy. nih.gov It is important to note that while headaches can be a reported side effect, any severe or persistent headache requires medical evaluation to rule out more serious conditions. patsnap.com

Gastrointestinal and Systemic Reactions

Clinical evaluations of this compound have documented a range of gastrointestinal and systemic reactions. The most frequently reported gastrointestinal side effects include nausea, vomiting, diarrhea, and abdominal or gastric discomfort. nih.govfda.govtga.gov.aunih.gov Loss of appetite has also been noted in some patients. Current time information in 小県郡, JP. While often mild, these symptoms can affect patient tolerance. nih.govtga.gov.au

More significant systemic reactions have also been identified. A meta-analysis of randomized controlled trials involving patients with acute ischemic stroke highlighted digestive hemorrhage as one of the most severe adverse events associated with this compound, although there was no statistically significant difference in its occurrence compared to control groups. fda.gov Other bleeding tendencies, such as subcutaneous bleeding and easy bruising, have been reported, reflecting the drug's antiplatelet mechanism. nih.govnih.govCurrent time information in 小県郡, JP.

Systemic reactions extending beyond the gastrointestinal and hematologic systems include headache, dizziness, fever, and a feeling of cold or general discomfort. nih.govtga.gov.auCurrent time information in 小県郡, JP. In some cases, a drop in blood pressure has been observed. nih.govCurrent time information in 小県郡, JP.

Reaction TypeSpecific Reactions ReportedSeverity/Notes
GastrointestinalNausea, Vomiting, Diarrhea, Abdominal/Gastric Discomfort, Loss of AppetiteGenerally reported as common but often mild. nih.govfda.govtga.gov.au
Hematologic (Bleeding)Digestive Hemorrhage, Subcutaneous Bleeding, General Bleeding TendencyDigestive hemorrhage noted as a severe adverse event in clinical trials. fda.gov
General SystemicHeadache, Dizziness, Fever, Chills, Feeling of Cold/DiscomfortCommonly reported systemic side effects. nih.govCurrent time information in 小県郡, JP.
CardiovascularFall in Blood PressureHypotension can occur. nih.gov

Allergic Reactions

Allergic or hypersensitivity reactions to this compound have been documented, primarily manifesting as cutaneous events. fda.gov These reactions can include skin rash, itching (pruritus), and erythema (reddening of the skin). nih.govCurrent time information in 小県郡, JP. In some instances, more severe allergic phenomena such as swelling have been noted. nih.gov

Beyond skin reactions, this compound has been associated with respiratory-related allergic responses. Asthma attacks and respiratory distress have been reported as potential side effects, indicating a risk of bronchospasm in susceptible individuals. tga.gov.auCurrent time information in 小県郡, JP. Anaphylaxis, a severe, life-threatening allergic reaction, while not commonly cited, remains a theoretical risk with many pharmaceutical agents. Features that support an allergic mechanism for a drug reaction include the appearance of rash or urticaria and occurrence within a specific timeframe after drug administration. ecfr.gov Patients with a known hypersensitivity to this compound or its components should not receive the medication. researchgate.net

Type of Allergic ReactionClinical Manifestations
Cutaneous (Skin)Rash, Itching, Erythema, Swelling. nih.govCurrent time information in 小県郡, JP.
RespiratoryAsthma Attacks, Respiratory Distress. Current time information in 小県郡, JP.
SystemicSymptoms associated with generalized allergic response, such as severe dizziness and difficulty breathing. nih.govtga.gov.au

Post-Marketing Surveillance and Real-World Evidence Research

Post-marketing surveillance is the practice of monitoring the safety of a pharmaceutical drug after it has been released on the market. fda.gov This process is crucial for identifying adverse events that may not have been detected in pre-approval clinical trials due to limitations in patient numbers, duration, and diversity. youtube.com Surveillance is often conducted through the analysis of spontaneous adverse event reports submitted by healthcare professionals and patients to national regulatory authorities, such as the FDA's Adverse Event Reporting System (FAERS) in the United States or the system managed by the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan. fda.govd-nb.info

Real-world evidence (RWE) is derived from the analysis of real-world data (RWD), which includes electronic health records, insurance claims, and data from disease registries. clinicalresearchnewsonline.com RWE can provide valuable insights into a drug's effectiveness and safety in a broader, more heterogeneous patient population and under routine clinical care conditions, complementing the evidence from randomized controlled trials. citeline.com

Despite the importance of these surveillance methods, a review of publicly available scientific literature and drug safety databases did not yield specific post-marketing surveillance reports or dedicated real-world evidence studies for this compound. While the drug is subject to the pharmacovigilance systems of the countries where it is marketed, such as Japan, detailed safety analyses from these systems are not readily found in published research. researchgate.netd-nb.info Therefore, the real-world safety profile of this compound beyond clinical trial data is not extensively documented in accessible literature.

Advanced Research on Ozagrel Derivatives and Formulations

Design and Synthesis of Novel Ozagrel-Based Conjugates

A significant area of research has been the design and synthesis of codrugs, or mutual prodrugs, which involve linking this compound with another pharmacologically active agent. This approach aims to improve therapeutic efficiency and potentially reduce adverse effects. nih.gov

This compound-Paeonol Codrugs: Synthesis and Characterization

One notable example is the synthesis of codrugs combining this compound with Paeonol (B1678282), a bioactive compound with known anti-inflammatory and neuroprotective properties. nih.gov The synthesis of these conjugates, such as the compound designated PNC3, involves a multi-step process. nih.govfrontiersin.org Initially, this compound is chlorinated to form an acyl chloride intermediate, enhancing its reactivity. nih.govfrontiersin.org This intermediate is then reacted with a derivative of Paeonol. nih.gov The resulting codrugs have been characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectroscopy, to confirm their chemical structures. doaj.orgnih.gov

Evaluation of Enhanced Antiplatelet and Neuroprotective Activities of Codrugs

The synthesized this compound-Paeonol codrugs have demonstrated enhanced biological activities compared to the parent compounds. In vitro studies have shown that these codrugs, particularly PNC3, exhibit potent antiplatelet aggregation activity. nih.gov Furthermore, these novel compounds have shown protective effects in cellular models of neuronal injury. doaj.orgnih.gov For instance, PNC3 was found to exert protective effects against oxygen-glucose deprivation-induced injury in PC12 cells, a cell line commonly used in neuroscience research. doaj.orgnih.gov

Investigations into Improved Bioavailability and Pharmacokinetic Profiles of Novel Formulations

A key objective in developing this compound derivatives is to overcome the pharmacokinetic limitations of the parent drug. The this compound-Paeonol codrug, PNC3, has shown good bioavailability in preclinical studies, suggesting its potential for oral administration. doaj.orgnih.gov The development of such novel formulations is a promising strategy to improve the clinical applicability of this compound. doaj.orgnih.gov

Molecular Docking Studies of Conjugates with Target Proteins (e.g., P2Y12, TXA2)

To understand the mechanism of action of these novel conjugates at a molecular level, computational molecular docking studies have been performed. These studies have investigated the interaction of compounds like PNC3 with key proteins involved in platelet aggregation, such as the P2Y12 receptor and thromboxane (B8750289) A2 (TXA2) synthase. nih.gov The results indicate that PNC3 has the potential to inhibit platelet aggregation by binding to these target proteins. frontiersin.org Molecular docking analyses have demonstrated that these conjugates can interact with residues within the active binding sites of their target proteins. doaj.orgnih.gov

Structure-Activity Relationship Studies of this compound Analogues

The development of effective this compound analogues is guided by structure-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule influences its biological activity. For inhibitors of TXA2 synthase, including this compound and its analogues, the introduction of various substituents into the carboxy-bearing side chain has been found to increase inhibitory potency. nih.gov

Research on this compound-Paeonol codrugs has provided insights into the SAR of these specific derivatives. For example, the presence of an N-methylpiperazine ring and the length of carbon chains in the synthesized codrugs have been identified as important factors influencing their pharmacological activity. nih.gov These structural modifications are responsible for the variation in antiplatelet activity observed between this compound and its prodrugs. nih.gov

Exploration of Chemical Modifications for Enhanced Efficacy or Reduced Adverse Effects

The creation of codrugs, such as the this compound-Paeonol conjugates, represents a key strategy in the chemical modification of this compound to enhance its therapeutic effects. nih.gov This approach of combining two or more pharmacologically active agents can lead to improved therapeutic efficiency. nih.gov The rationale behind this strategy is that the resulting codrug may have a synergistic effect or an improved pharmacokinetic profile compared to the individual drugs. The development of prodrugs and codrugs is a widely used strategy in medicinal chemistry to improve the properties of existing drugs. nih.govrsc.org

The synthesis of the this compound-Paeonol codrugs involved masking the carboxylic acid group of this compound and the amino group of a Paeonol derivative with an amide group. nih.gov Such chemical modifications can significantly alter the physicochemical properties of a drug, potentially leading to improved absorption, distribution, and metabolism.

Below is a table summarizing the key findings from the research on this compound-Paeonol codrugs:

Compound Key Structural Features Biological Activity Pharmacokinetic Profile Molecular Docking Targets
PNC3This compound conjugated with a Paeonol derivative containing an N-methylpiperazine ring and a specific carbon chain length.Potent antiplatelet aggregation activity; Neuroprotective effects in PC12 cells.Good bioavailability observed in preclinical studies.P2Y12 receptor, Thromboxane A2 (TXA2) synthase.

Emerging Research Areas and Future Directions

Investigation of Novel Therapeutic Indications Beyond Current Applications

While ozagrel is established in the management of thrombotic disorders, its anti-inflammatory and cytoprotective properties suggest a broader therapeutic window. medchemexpress.com Preclinical studies have shown promise for this compound in mitigating neuroinflammation. In a rat model of vascular dementia, this compound was found to attenuate endothelial dysfunction, oxidative stress, and neuroinflammation. nih.gov This suggests a potential role for this compound in the treatment of neurodegenerative conditions with an inflammatory component.

Furthermore, research indicates that this compound may have a protective effect against lung injury. In a study on oleic acid-induced lung injury in guinea pigs, this compound was shown to attenuate lung injury and decrease the expression of inflammatory chemokines. nih.gov The anti-inflammatory actions of this compound have also been noted in the context of asthma and other thromboembolic diseases, indicating a wider range of potential applications for this compound. medchemexpress.commedchemexpress.com

Potential Novel IndicationSupporting Evidence
Neuroinflammatory Diseases (e.g., Vascular Dementia) Attenuates endothelial dysfunction, oxidative stress, and neuroinflammation in animal models. nih.gov
Acute Lung Injury Reduces lung injury and expression of inflammatory markers in preclinical studies. nih.gov
Asthma Mentioned as a potential therapeutic area due to its anti-inflammatory effects. nih.gov

Elucidation of Unexplored Molecular Targets and Signaling Pathways

The primary mechanism of action of this compound is the selective inhibition of thromboxane (B8750289) A2 synthase. patsnap.com However, recent computational studies suggest that its interactions within the body may be more complex. Molecular docking analyses have explored the potential for this compound and its derivatives to interact with other key receptors involved in thrombosis, such as the P2Y12 receptor. frontiersin.orgnih.gov While direct, potent inhibition of P2Y12 by this compound itself has not been established, these findings open avenues for designing novel codrugs or derivatives with dual-targeting capabilities.

There is also evidence to suggest an interplay between this compound and nitric oxide (NO) signaling. A study on cultured porcine basilar arterial endothelial cells found that this compound increased the spontaneous production of NO. nih.gov This is significant as NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. nih.govsemanticscholar.org Further investigation into how this compound modulates the NO pathway could reveal new therapeutic strategies for diseases characterized by endothelial dysfunction. The inhibition of cyclooxygenase (COX) pathways by related compounds also suggests a broader interaction with the arachidonic acid cascade that warrants further exploration. nih.gov

Advanced Modeling and Simulation for Drug Discovery and Development

Computational approaches are becoming increasingly integral to modern drug discovery, and this compound is no exception. Molecular docking and comparative modeling have been successfully employed to construct reliable models of thromboxane synthase and to analyze its interaction with this compound. nih.gov These in silico methods provide valuable insights into the binding modes and structure-activity relationships that govern the inhibitory activity of this compound.

Looking ahead, more advanced computational techniques hold the potential to accelerate the development of next-generation this compound-based therapies. Molecular dynamics simulations can be utilized to investigate the dynamic binding forces between this compound and its target proteins, offering a more nuanced understanding of its mechanism of action. frontiersin.orgmdpi.com Furthermore, quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be systematically applied to guide the design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.govijpsr.com These computational tools can help to rationally design compounds with enhanced therapeutic profiles, potentially leading to the discovery of new drug candidates for a variety of diseases.

Modeling TechniqueApplication in this compound Research
Molecular Docking Investigating binding modes with TXA2 synthase and potential off-targets like P2Y12. frontiersin.orgnih.gov
Comparative Modeling Constructing 3D models of target proteins to understand inhibitor interactions. nih.gov
Molecular Dynamics Simulations Proposed for studying the dynamic binding interactions of this compound. frontiersin.orgnih.gov
QSAR and Pharmacophore Modeling Suggested for the rational design of novel this compound derivatives with improved properties. frontiersin.orgnih.govijpsr.com

Role of this compound in Personalized Medicine Approaches for Thrombotic Disorders

The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is gaining traction in the management of thrombotic disorders. While research in this area for this compound is still in its infancy, the well-established inter-individual variability in response to other antiplatelet agents like clopidogrel (B1663587) highlights the potential need for a more personalized approach.

Future research could explore the pharmacogenomics of this compound, investigating whether genetic variations in metabolic enzymes or drug targets influence its efficacy and safety. Identifying biomarkers that predict a patient's response to this compound could enable clinicians to select the most appropriate antiplatelet therapy for individuals, thereby maximizing therapeutic benefit and minimizing risks.

Research into Long-Term Outcomes and Health Economics

While this compound has demonstrated efficacy in the acute treatment of ischemic stroke, a meta-analysis of randomized controlled trials has indicated that evidence for its ability to reduce long-term death or disability is limited. nih.gov This highlights a critical gap in the current understanding of this compound's long-term benefits. Future research, including large-scale, high-quality randomized controlled trials, is warranted to definitively establish the long-term efficacy and safety of this compound.

In addition to clinical outcomes, the economic implications of this compound therapy require further investigation. Cerebral infarction places a significant health and economic burden on individuals and healthcare systems. e3s-conferences.org Comprehensive health economic assessments, including cost-effectiveness analyses, are needed to determine the value of this compound in the context of long-term care and rehabilitation. Such studies will be crucial for informing healthcare policy and ensuring the optimal allocation of resources.

Strategies for Overcoming Limitations of Current Therapeutic Approaches

One of the primary limitations of this compound is its low oral bioavailability, which can necessitate intravenous administration. patsnap.com To address this, researchers are exploring the development of novel drug delivery systems and codrugs. For instance, the synthesis of codrugs of this compound with other bioactive molecules, such as paeonol (B1678282), has shown promise in improving oral bioavailability and enhancing therapeutic effects. frontiersin.org The formulation of this compound into liposomes is another strategy that could potentially achieve targeted and sustained release, thereby improving its pharmacokinetic profile.

The limited evidence on long-term outcomes, as mentioned previously, is another significant limitation. nih.gov Overcoming this will require the design and execution of robust clinical trials with extended follow-up periods to comprehensively evaluate the impact of this compound on long-term morbidity, mortality, and quality of life.

Integration with Artificial Intelligence and Machine Learning in Drug Development

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize various aspects of drug discovery and development. While specific applications of AI in the development of this compound have not yet been extensively reported, the potential for these technologies is vast.

Q & A

Q. What validated analytical methods are recommended for quantifying Ozagrel in bulk drugs or formulations?

UV spectrophotometry (λmax = 270 nm) and HPTLC (Rf = 0.40 ± 0.010) are widely used. The UV method has a linear range of 1.0–10.0 µg/mL (r = 0.999), with LOD/LOQ of 0.46/1.40 µg/mL. HPTLC offers higher sensitivity (LOD/LOQ = 4.07/12.33 ng/spot) and is stability-indicating, validated per ICH guidelines for accuracy, precision, and robustness .

Q. What in vivo models are suitable for studying this compound’s antiplatelet or neuroprotective effects?

Common models include:

  • Rat cerebral ischemia-reperfusion : this compound reduces infarct volume and improves neurological function via TXA2 inhibition and PGI2 upregulation .
  • Guinea pig pulmonary injury : this compound mitigates thromboxane A2 (TXA2)-mediated inflammation and vascular permeability .
  • Vasopressin-induced myocardial ischemia in rats : this compound lowers oxidative stress (↓MDA, ↑SOD) and platelet factor PF4 .

Q. How does this compound’s selectivity for TXA2 synthase compare across species?

this compound shows species-specific IC50 values: 4 nM (human TXA2 synthase) vs. 11 nM (rabbit platelet aggregation). This variability necessitates cross-validation in preclinical models .

Q. What quality control parameters are critical for this compound sodium in preclinical studies?

Pharmacopeial standards require ≥95% purity, validated via HPLC (retention time matching), pH (5.0–7.0), and limits for chloride, heavy metals, and residual solvents. Stability testing under thermal, photolytic, and hydrolytic stress is essential .

Advanced Research Questions

Q. How can contradictory clinical efficacy data for this compound in acute ischemic stroke be reconciled?

While this compound improves NIHSS scores in some trials, it underperforms vs. dl-3-n-butylphthalide (ΔNIHSS: 3.93 vs. 4.71, P = 0.027). Discrepancies may arise from differences in:

  • Dosing regimens : Optimal this compound dosing in combination therapies (e.g., with edaravone) remains understudied .
  • Patient stratification : Subgroup analyses for stroke subtypes (e.g., lacunar vs. atherothrombotic) are needed .
  • Biomarker selection : TXB2/6-keto-PGF1α ratios may better predict efficacy than clinical scores alone .

Q. What experimental strategies optimize this compound’s stability in formulation studies?

this compound degrades under acidic/alkaline hydrolysis, oxidation, and heat. To enhance stability:

  • Use lyophilized formulations stored at -20°C .
  • Include antioxidants (e.g., ascorbic acid) in liquid formulations .
  • Validate degradation products via HPTLC or LC-MS to ensure method specificity .

Q. How can researchers address this compound’s dual role in TXA2 inhibition and PGI2 modulation?

Mechanistic studies should quantify:

  • TXB2 (TXA2 metabolite) and 6-keto-PGF1α (PGI2 metabolite) in plasma/tissue to assess enzyme inhibition balance .
  • Vascular reactivity assays : Ex vivo models (e.g., isolated arteries) can test this compound’s vasodilation effects .
  • Gene expression profiling : Monitor COX-1/COX-2 and TXA2/PGI2 synthase mRNA ratios in target tissues .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response in preclinical studies?

  • Non-parametric tests : Use Wilcoxon rank-sum for skewed data (e.g., neurobehavioral scores) .
  • Logistic regression : Identify predictors of efficacy (e.g., baseline NIHSS, age) in clinical cohorts .
  • Meta-analysis : Pool data from small-scale trials to resolve power limitations .

Methodological Considerations

Q. How to design a robust pharmacokinetic/pharmacodynamic (PK/PD) study for this compound?

  • Sampling : Collect serial plasma samples post-administration to calculate AUC, Cmax, and t1/2 .
  • Biomarkers : Correlate PK parameters with TXB2 suppression or platelet aggregation inhibition (% vs. baseline) .
  • Species scaling : Adjust doses between rodents and humans using allometric scaling (e.g., body surface area) .

Q. What strategies mitigate confounding factors in this compound’s anti-inflammatory studies?

  • Control for off-target effects : Use selective TXA2 receptor antagonists (e.g., SQ29548) to isolate synthase inhibition .
  • Standardize oxidative stress markers : Measure MDA and SOD activity at consistent timepoints post-injury .
  • Blinded histopathology : Quantify neutrophil/macrophage infiltration in target tissues (e.g., lung or brain) .

Data Interpretation & Validation

Q. How to validate this compound’s efficacy in thrombotic models with conflicting platelet activation data?

In essential thrombocythemia (ET), this compound reduces thrombotic incidence (P < 0.05) but paradoxically elevates CD62P and PAC-1 vs. controls. Resolve this by:

  • Temporal profiling : Measure platelet markers at multiple post-treatment intervals .
  • Dose titration : Test sub-threshold vs. supra-therapeutic doses to identify biphasic effects .

Q. What validation criteria ensure reproducibility in this compound’s HPTLC method?

  • System suitability : RSD ≤1% for peak area ratios (this compound vs. internal standard) .
  • Forced degradation : Confirm method stability under 0.1N HCl, 0.1N NaOH, and 3% H2O2 .
  • Inter-lab validation : Collaborate with ≥3 independent labs to verify precision (RSD < 2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel
Reactant of Route 2
Reactant of Route 2
Ozagrel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。